molecular formula C21H21N3O4 B11624650 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide

Cat. No.: B11624650
M. Wt: 379.4 g/mol
InChI Key: NJJRBIYDQQQSLW-WSDLNYQXSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by a condensation reaction with the appropriate aldehyde or ketone. The reaction conditions usually require a solvent such as ethanol or methanol and may involve the use of catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C21H21N3O4/c1-14-10-21(26)28-19-11-17(8-9-18(14)19)27-13-20(25)23-22-12-15-4-6-16(7-5-15)24(2)3/h4-12H,13H2,1-3H3,(H,23,25)/b22-12+

InChI Key

NJJRBIYDQQQSLW-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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